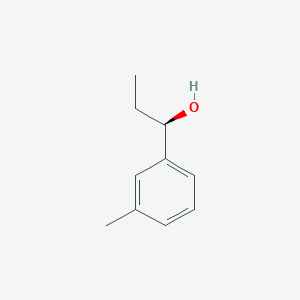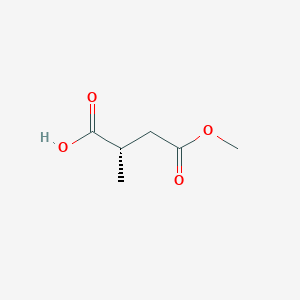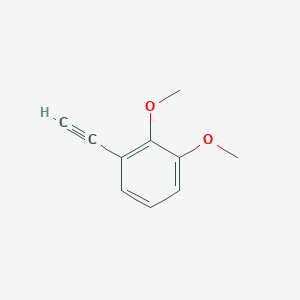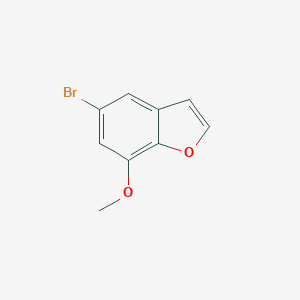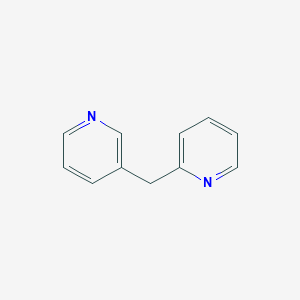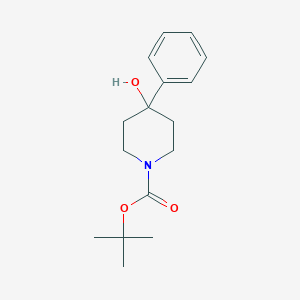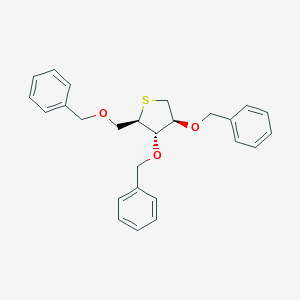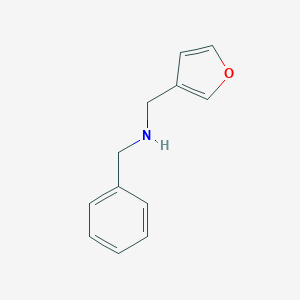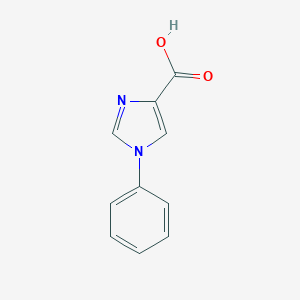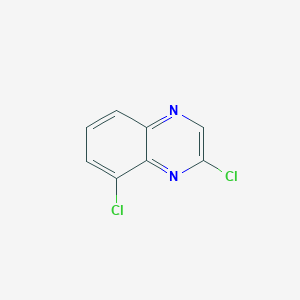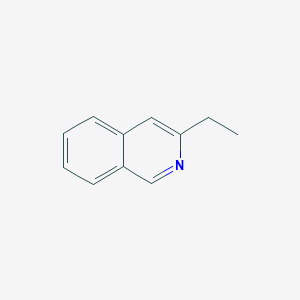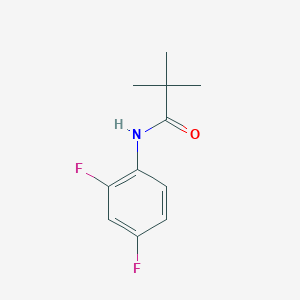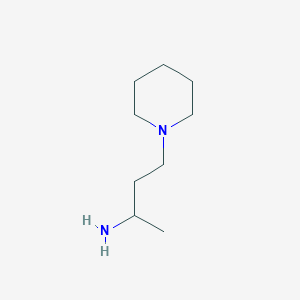
4-(Piperidin-1-YL)butan-2-amine
Overview
Description
“4-(Piperidin-1-YL)butan-2-amine” is a chemical compound with the molecular formula C9H20N2 . It is a type of piperidine derivative, which are important synthetic fragments for designing drugs .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . For instance, a practical and efficient process has been developed for the preparation of a key intermediate of apixaban, a drug that contains a piperidine moiety . The process involves starting from inexpensive 4-chloronitrobenzene and piperidine, and developing an eight-step procedure for the intermediate .Molecular Structure Analysis
The molecular structure of “4-(Piperidin-1-YL)butan-2-amine” consists of a piperidine ring attached to a butan-2-amine group . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For example, a metal-free and photo-free method for the perfluoroalkylative pyridylation of alkenes has been developed, mediated by in situ 4-cyanopyridine-boryl radicals .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Piperidin-1-YL)butan-2-amine” can vary. For instance, a related compound, 4-(piperidin-1-yl)butan-2-one hydrochloride, has a molecular weight of 191.7 .Scientific Research Applications
Synthesis of Pharmaceutical Building Blocks
4-(Piperidin-1-YL)butan-2-amine is utilized in the high-yielding syntheses of 1-piperidin-4-yl-substituted butyro- and valerolactams. These compounds serve as important pharmaceutical building blocks. The synthesis process uses sodium triacetoxyborohydride for tandem reductive amination−lactamization, representing an inexpensive and scalable alternative to previous methods (Mapes & Mani, 2007).
Oxidation of Cyclic Amines
The compound plays a role in the efficient catalytic oxidation of cyclic amines to lactams, which are crucial chemical feedstocks. Ceria-supported gold nanoparticles catalyze this oxidation process. The method shows potential for synthesizing valuable chemicals like caprolactam, a precursor to nylon-6 (Dairo et al., 2016).
Antipsychotic Drug Development
In antipsychotic drug development, derivatives of 4-(Piperidin-1-YL)butan-2-amine demonstrate potential. They have been evaluated for affinity for dopamine and serotonin receptors, suggesting their effectiveness as neuroleptic drugs. The potency and selectivity of these compounds depend significantly on the amine fragment connected to their structure (Raviña et al., 2000).
Polymerization Processes
The compound is instrumental in the study of the Michael addition polymerizations of trifunctional amines with diacrylates. Its chemistry affects the mechanisms of these polymerizations, which are crucial in the creation of linear poly(amino ester)s (Wu et al., 2004).
Synthesis of Piperidin-4-ones
4-(Piperidin-1-YL)butan-2-amine is used in the synthesis of piperidin-4-ones, valuable in alkaloid synthesis. An efficient, formal [4 + 2] synthesis approach is achieved through gold catalysis, highlighting its utility in organic synthesis (Cui, Peng, & Zhang, 2009).
Solid-Phase Synthesis
The compound aids in the construction of 2-substituted-piperidin-4-one derivatives on solid support. This method employs polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone, facilitating efficient heterocyclization with amines (Barco et al., 1998).
Synthesis of Repaglinide Intermediate
4-(Piperidin-1-YL)butan-2-amine is crucial in synthesizing key intermediates of repaglinide, an antidiabetic drug. The process involves nucleophilic substitution, Grignard reaction, reduction, and resolution (Kolla et al., 2006).
Piperidine Derivatives from Serine
The compound is used in synthesizing piperidine derivatives from serine, highlighting its role in creating optically pure piperidines for a broad range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010).
Future Directions
Piperidine derivatives, including “4-(Piperidin-1-YL)butan-2-amine”, continue to be a topic of interest in the field of drug discovery due to their wide range of biological activities . Future research may focus on developing more efficient synthesis methods, exploring new reactions, and investigating their potential applications in various therapeutic areas.
properties
IUPAC Name |
4-piperidin-1-ylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(10)5-8-11-6-3-2-4-7-11/h9H,2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSYXGNAAHBZSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588452 | |
| Record name | 4-(Piperidin-1-yl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-1-YL)butan-2-amine | |
CAS RN |
13022-89-4 | |
| Record name | α-Methyl-1-piperidinepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13022-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Piperidin-1-yl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



